Cefcapene-Pivoxilhydrochlorid

Übersicht

Beschreibung

Cefcapene pivoxil hydrochloride is a third-generation cephalosporin antibiotic used primarily for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It is a prodrug that is converted into its active form, cefcapene, in the body. This compound is particularly effective against respiratory tract infections, skin infections, and urinary tract infections .

Wissenschaftliche Forschungsanwendungen

Cefcapene pivoxil hydrochloride has a wide range of scientific research applications, including :

Chemistry: Used as a model compound for studying β-lactam antibiotics.

Biology: Investigated for its effects on bacterial cell wall synthesis.

Medicine: Widely used in clinical settings to treat bacterial infections.

Industry: Employed in the development of new antibacterial agents.

Wirkmechanismus

Target of Action

Cefcapene pivoxil hydrochloride, also known as Cefcapene pivoxil hydrochloride monohydrate, is a cephem antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .

Mode of Action

Cefcapene pivoxil hydrochloride shows antibacterial effects by inhibiting the synthesis of the bacterial cell wall . It binds to and inactivates the PBPs, thereby disrupting the cell wall assembly and reshaping processes . This disruption in the cell wall integrity leads to bacterial cell death.

Pharmacokinetics

It is absorbed from the gastrointestinal tract and hydrolyzed to its active form, cefcapene, by esterases . The absolute bioavailability of Cefcapene pivoxil hydrochloride is approximately 14-16%

Result of Action

The primary result of Cefcapene pivoxil hydrochloride’s action is the death of bacterial cells. By inhibiting the synthesis of the bacterial cell wall, the drug causes the bacterial cells to become structurally weak, leading to cell lysis and death . This results in the clearance of the bacterial infection.

Action Environment

The action of Cefcapene pivoxil hydrochloride can be influenced by various environmental factors. For instance, the absorption of the drug can be affected by the presence of food in the gastrointestinal tract . Additionally, the drug’s efficacy can be influenced by the specific strain of bacteria and their resistance mechanisms.

Biochemische Analyse

Biochemical Properties

Cefcapene pivoxil hydrochloride plays a crucial role in biochemical reactions by targeting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. These PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division . By binding to and inactivating these PBPs, cefcapene pivoxil hydrochloride inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death.

Cellular Effects

Cefcapene pivoxil hydrochloride exerts significant effects on various types of cells and cellular processes. It primarily affects bacterial cells by inhibiting cell wall synthesis, which is essential for their survival. This inhibition disrupts cell function, leading to cell death. Additionally, cefcapene pivoxil hydrochloride has been shown to influence cell signaling pathways and gene expression in bacteria, further contributing to its antibacterial effects . In mammalian cells, the compound is generally well-tolerated, but high doses can lead to adverse effects such as muscle pain and elevated levels of creatine kinase .

Molecular Mechanism

The molecular mechanism of action of cefcapene pivoxil hydrochloride involves binding to and inactivating penicillin-binding proteins (PBPs) on the bacterial cell wall. This binding prevents the cross-linking of peptidoglycan chains, which is a critical step in bacterial cell wall synthesis. As a result, the bacterial cell wall becomes weak and unable to withstand osmotic pressure, leading to cell lysis and death . Additionally, cefcapene pivoxil hydrochloride is resistant to β-lactamase enzymes produced by some bacteria, which enhances its efficacy against β-lactamase-producing strains .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cefcapene pivoxil hydrochloride have been observed to change over time. The compound is stable under specific storage conditions but can degrade when exposed to moisture or high temperatures . In in vitro and in vivo studies, cefcapene pivoxil hydrochloride has shown consistent antibacterial activity over short-term treatments. Long-term exposure can lead to the development of bacterial resistance, reducing its effectiveness . Additionally, the compound’s stability and degradation can impact its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of cefcapene pivoxil hydrochloride vary with different dosages in animal models. Studies have shown that at therapeutic doses, the compound effectively eradicates bacterial infections without causing significant adverse effects . At higher doses, cefcapene pivoxil hydrochloride can lead to toxic effects such as muscle damage and elevated levels of creatine kinase . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

Cefcapene pivoxil hydrochloride is metabolized in the body to its active form, cefcapene. This conversion involves hydrolysis of the pivalate ester group . The active form, cefcapene, is then further metabolized and excreted primarily through the kidneys. The compound interacts with various enzymes and cofactors involved in its metabolism, including esterases that catalyze the hydrolysis reaction . These metabolic pathways ensure the efficient conversion and elimination of the compound from the body.

Transport and Distribution

Cefcapene pivoxil hydrochloride is transported and distributed within cells and tissues through various mechanisms. After oral administration, the compound is absorbed in the gastrointestinal tract and transported to the bloodstream . It is then distributed to different tissues, including the lungs, kidneys, and urinary tract, where it exerts its antibacterial effects. The compound’s distribution is influenced by factors such as tissue permeability and the presence of transporters and binding proteins .

Subcellular Localization

The subcellular localization of cefcapene pivoxil hydrochloride is primarily within the bacterial cell wall, where it interacts with penicillin-binding proteins (PBPs). This localization is crucial for its antibacterial activity, as it allows the compound to effectively inhibit cell wall synthesis . In mammalian cells, cefcapene pivoxil hydrochloride does not have a specific subcellular target, and its activity is mainly limited to extracellular spaces.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cefcapene pivoxil hydrochloride involves multiple steps. Initially, 7-aminocephalosporanic acid (7-ACA) is used as the starting material. The process includes the following steps :

Formation of Intermediate Compounds: 7-ACA reacts with various reagents to form intermediate compounds.

Esterification: The intermediate compounds undergo esterification with iodomethyl pivalate in the presence of potassium phosphate and copper acetate to form cefcapene pivoxil.

Hydrochloride Formation: The final step involves the conversion of cefcapene pivoxil into its hydrochloride salt form.

Industrial Production Methods

Industrial production of cefcapene pivoxil hydrochloride typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is designed to minimize by-products and ensure the stability of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Cefcapene pivoxil hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The prodrug is hydrolyzed in the intestine to release the active cefcapene acid.

Substitution Reactions: The compound can undergo substitution reactions, particularly at the β-lactam ring.

Common Reagents and Conditions

Hydrolysis: This reaction typically occurs in the presence of esterases in the gastrointestinal tract.

Substitution: Common reagents include nucleophiles that target the β-lactam ring.

Major Products

The primary product of hydrolysis is cefcapene acid, which is the active form of the drug .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cefteram pivoxil: Another third-generation cephalosporin with similar antibacterial activity.

Cefditoren pivoxil: Known for its high activity against Gram-positive and Gram-negative bacteria.

Uniqueness

Cefcapene pivoxil hydrochloride is unique due to its specific ester group, which enhances its oral bioavailability. Additionally, it has a broad spectrum of activity and is effective against a wide range of bacterial pathogens .

Biologische Aktivität

Cefcapene pivoxil hydrochloride (CPHM) is a third-generation cephalosporin antibiotic recognized for its broad spectrum of antibacterial activity. This compound is notable for its prodrug form, which is converted to the active cefcapene in the body. This article explores the biological activity of CPHM, focusing on its antibacterial properties, mechanisms of action, pharmacokinetics, and therapeutic applications.

Overview of Cefcapene Pivoxil Hydrochloride

- Chemical Structure : CPHM is the pivalate ester prodrug of cefcapene, with the molecular formula .

- Solubility : It is not water-soluble but can be converted into a soluble form through esterification. It is soluble in DMSO and methanol, making it suitable for various laboratory applications .

Antibacterial Activity

Cefcapene pivoxil exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Key findings include:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus species.

- Gram-negative Bacteria : Active against strains such as Escherichia coli and Haemophilus influenzae.

- Beta-lactamase Stability : Studies indicate that cefcapene can inactivate class C β-lactamases, which are common resistance mechanisms among bacteria .

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Sensitive |

| Streptococcus pneumoniae | Sensitive |

| Escherichia coli | Sensitive |

| Haemophilus influenzae | Sensitive |

| Class C β-lactamases | Inactivated |

Cefcapene pivoxil acts by inhibiting bacterial cell wall synthesis. Upon hydrolysis, it releases cefcapene, which binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity. This leads to cell lysis and death in susceptible bacteria.

Pharmacokinetics

The pharmacokinetic profile of cefcapene pivoxil has been studied extensively. Key parameters include:

- Absorption : Following oral administration, cefcapene pivoxil is rapidly absorbed. Studies show that it achieves peak plasma concentrations within 1-2 hours post-dose.

- Distribution : The drug distributes well in tissues, including lung and skin tissues, making it effective for respiratory and dermatological infections.

- Metabolism : It undergoes hydrolysis to form the active compound cefcapene, primarily in the liver .

- Elimination : Renal clearance is significant; approximately 70% of the administered dose is excreted unchanged in urine.

Clinical Applications

Cefcapene pivoxil has been investigated for various clinical applications:

- Infectious Diseases : It has been used in treating respiratory tract infections, skin infections, and urinary tract infections due to its broad-spectrum activity.

- Gastrointestinal Disorders : Research indicates potential benefits in treating gastrointestinal diseases by modulating immune responses via Toll-like receptor (TLR) pathways .

- Dermatological Conditions : Recent studies suggest efficacy in treating palmoplantar pustulosis with pustulotic arthro-osteitis .

Case Studies

- Infection Treatment Study :

- Gastrointestinal Modulation :

Eigenschaften

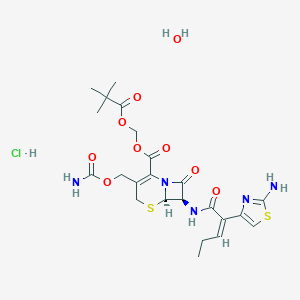

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O8S2.ClH.H2O/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H;1H2/b12-6-;;/t14-,18-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXIJPQYUCFVAL-XRLCNELCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClN5O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147816-24-8 | |

| Record name | S 1108 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147816248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFCAPENE PIVOXIL HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V16A6AYI9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cefcapene pivoxil hydrochloride exert its antibacterial effect?

A1: Cefcapene, the active metabolite of cefcapene pivoxil hydrochloride, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [, , ] This binding disrupts the cross-linking of peptidoglycans, leading to bacterial cell wall instability and eventual cell death. [, ]

Q2: What is the molecular formula and weight of cefcapene pivoxil hydrochloride?

A2: The molecular formula of cefcapene pivoxil hydrochloride is C23H29N5O9S2 • HCl. Its molecular weight is 604.11 g/mol. [, , ]

Q3: Is there any spectroscopic data available for cefcapene pivoxil hydrochloride?

A3: While the provided abstracts don't detail specific spectroscopic data, various analytical methods are employed to characterize and quantify cefcapene pivoxil hydrochloride. These include high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS/MS). [, , , ]

Q4: What strategies are employed to improve the solubility and bioavailability of cefcapene pivoxil hydrochloride?

A5: Research focuses on optimizing formulations to improve dissolution rates and bioavailability. One study utilized fine granules coated with a hydrophobic substance, potentially improving water affinity and suspension characteristics. [] Another study explored cefcapene pivoxil hydrochloride's absorption mechanism in Caco-2 and rat intestine models, suggesting good oral absorption in humans. []

Q5: What is the pharmacokinetic profile of cefcapene pivoxil hydrochloride?

A6: Studies in healthy Korean subjects revealed that cefcapene pivoxil hydrochloride exhibits linear pharmacokinetics within a dose range of 100-200 mg. The median time to reach peak plasma concentration (Tmax) was observed between 1.5 to 2.0 hours. [] The drug undergoes significant metabolism, with approximately 31.5% to 42.9% excreted unchanged in urine. []

Q6: Does food intake affect the pharmacokinetics of cefcapene pivoxil hydrochloride?

A7: While the abstracts lack specific details on food interactions, one study explored the pharmacokinetics of cefcapene pivoxil hydrochloride alongside loxoprofen when administered before, during, or after enteral tube feeding. [] This suggests a potential need to consider food intake in clinical settings.

Q7: What types of infections has cefcapene pivoxil hydrochloride been studied for?

A8: Research indicates cefcapene pivoxil hydrochloride's efficacy in treating various bacterial infections. Clinical trials demonstrate its effectiveness against acute bacterial infections, including respiratory tract infections and urinary tract infections. [, ] Furthermore, case reports suggest potential applications in treating perioral dermatitis associated with specific bacteria, palmoplantar pustulosis with pustulotic arthro-osteitis, and even intraventricular brain abscesses. [, , ]

Q8: Are there known resistance mechanisms to cefcapene?

A9: While specific resistance mechanisms aren't detailed in the abstracts, cefcapene, like other beta-lactam antibiotics, is susceptible to resistance mediated by beta-lactamases. [] Additionally, alterations in PBPs can also contribute to resistance. []

Q9: Does cefcapene pivoxil hydrochloride interact with other medications?

A11: One study investigated the impact of co-administering cefcapene pivoxil hydrochloride with gastrointestinal drugs like famotidine, dried aluminum hydroxide gel, and teprenone. [] The findings suggest these specific gastrointestinal drugs do not significantly affect the drug's absorption.

Q10: What analytical techniques are employed to measure cefcapene pivoxil hydrochloride in biological samples?

A12: The primary analytical method discussed is high-performance liquid chromatography (HPLC) often coupled with UV detection or tandem mass spectrometry (LC-MS/MS). [, , ] These methods offer the sensitivity and specificity needed for pharmacokinetic studies and drug monitoring.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.